molecular formula C13H9NO5 B2792842 (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid CAS No. 765937-81-3

(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2792842
CAS No.: 765937-81-3
M. Wt: 259.217
InChI Key: XTMFADOEDNSWOV-FNORWQNLSA-N
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Description

(2E)-3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid is a high-purity, nitroaromatic acrylic acid derivative designed for research and development applications. This compound features a furan ring directly linked to a 3-nitrophenyl group and a conjugated acrylic acid moiety, creating a multifunctional scaffold for scientific investigation. As a research chemical, it serves as a versatile building block in organic synthesis, particularly for constructing more complex molecular architectures. Its conjugated system suggests potential for development in materials science, including the creation of novel polymers or dyes. In the context of medicinal chemistry, structurally related furan-based acrylic acid compounds have demonstrated significant biological activity. For instance, close analogs, such as the 2-methyl-4-nitrophenyl derivative, have been identified in research for their potential anticancer properties, showing activity against various human cancer cell lines including breast (MCF-7), colon (HCT-116), and lung (A549) cancers . The proposed biological mechanism of such compounds may involve the inhibition of specific enzymes or receptors through interactions at active sites, facilitated by the acrylic acid moiety which can engage in hydrogen bonding or ionic interactions . Furthermore, the nitro group on the phenyl ring can undergo reduction to an amino group, providing a versatile chemical handle for further functionalization using reagents like hydrogen gas with a palladium catalyst . The synthesis of this compound typically involves multi-step processes such as the Paal-Knorr synthesis for furan ring formation, followed by a Knoevenagel condensation to install the acrylic acid segment . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)7-5-11-4-6-12(19-11)9-2-1-3-10(8-9)14(17)18/h1-8H,(H,15,16)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMFADOEDNSWOV-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid typically involves the condensation of 3-nitrobenzaldehyde with furan-2-carboxylic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group is a common transformation, often achieved using reagents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized furans and carboxylic acids.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Research suggests that (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid exhibits various biological activities, primarily due to the presence of the nitro group and the furan moiety. Potential applications include:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against a range of bacteria and fungi. For instance, derivatives of nitrofuran have been found effective against Gram-negative bacteria and Candida albicans, indicating that the nitro group plays a crucial role in antimicrobial properties .
  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors by binding to their active sites, affecting metabolic pathways. This mechanism is particularly relevant in drug design for diseases such as cancer and bacterial infections.
  • Redox Reactions : The nitro group can participate in redox reactions, potentially influencing cellular oxidative stress responses, which is critical in developing treatments for oxidative stress-related diseases.

Medicinal Chemistry Applications

The unique structure of this compound makes it a candidate for further exploration in drug development:

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/PathwayReference
This compoundAntimicrobialGram-negative bacteria
NifuroxazideAntimicrobialCandida albicans
FlutamideAntiandrogenProstate cancer

Synthetic Routes

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the Furan Ring : Synthesized through the Paal-Knorr synthesis.
  • Nitration Reaction : Introduction of the nitrophenyl group via nitration of a methyl-substituted benzene derivative.
  • Knoevenagel Condensation : Formation of the acrylic acid moiety through reaction with malonic acid in the presence of a base like piperidine.

Table 2: Synthetic Methods Overview

StepReaction TypeKey Reagents
Furan Ring FormationPaal-Knorr Synthesis1,4-Dicarbonyl compound
NitrationElectrophilic AromaticConcentrated sulfuric acid, nitric acid
Acrylic Acid FormationKnoevenagel CondensationMalonic acid, piperidine

Case Studies

  • Antimicrobial Efficacy Study : A study highlighted the antimicrobial effects of nitrofuran derivatives against various pathogens, establishing a link between structural modifications and enhanced biological activity .
  • Enzyme Inhibition Research : Investigations into enzyme inhibition mechanisms have shown that compounds similar to this compound can effectively inhibit kinases involved in cancer pathways, supporting its potential use in targeted therapies .

Mechanism of Action

The mechanism of action of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Phenyl/Furan Ring Notable Properties Reference ID
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid (Target Compound) C₁₃H₁₁NO₅ 261.06 3-Nitrophenyl High polarity due to nitro group; TPSA = 96.3 Ų
(2E)-3-[5-(2,4-difluorophenyl)furan-2-yl]prop-2-enoic acid C₁₃H₉F₂O₃ 242.05 2,4-Difluorophenyl Lower polarity (fluorine substituents); higher lipophilicity
(2E)-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoic acid C₁₃H₉FO₃ 232.20 2-Fluorophenyl Soluble in chloroform, methanol, and DMSO
(2E)-3-[5-(methylsulfonyl)furan-2-yl]acrylic acid C₈H₈O₅S 216.21 Methylsulfonyl (on furan) Strong electron-withdrawing sulfonyl group
(2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid C₁₀H₁₀O₅ 210.18 Acetyloxymethyl (on furan) Enhanced metabolic instability due to ester
(2E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoic acid C₁₄H₈N₂O₅ 284.23 2-Nitrophenyl + cyano group Increased acidity (cyano group)
(2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid C₈H₅F₃O₃ 206.12 Trifluoromethyl (on furan) High electronegativity; potential bioactivity

Key Comparative Observations

Electronic Effects: The 3-nitro group in the target compound introduces stronger electron-withdrawing effects compared to fluorine or methylsulfonyl substituents. This may enhance interactions with biological targets like enzymes or receptors .

Solubility and Polarity: The 3-nitrophenyl derivative has a high topological polar surface area (TPSA = 96.3 Ų), suggesting lower membrane permeability compared to fluorinated analogues (e.g., 2-fluorophenyl variant, TPSA ~70 Ų) . Acetyloxymethyl and cyano substituents reduce aqueous solubility due to increased hydrophobicity .

Biological Implications :

  • Fluorinated derivatives (e.g., 2,4-difluorophenyl) are often prioritized in drug discovery for their balance of lipophilicity and metabolic stability .
  • The methylsulfonyl analogue may act as a hydrogen-bond acceptor, enhancing interactions with serine or threonine residues in enzymes .

Biological Activity

(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid is an organic compound notable for its unique structural features, including a furan ring and a prop-2-enoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The presence of nitro and methoxy substituents on the phenyl ring enhances its chemical reactivity and biological interactions.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H9NO5
  • Molecular Weight : 245.22 g/mol
  • Structural Features :
    • Furan ring
    • Nitro group at the para position of the phenyl ring
    • Unsaturated carboxylic acid functionality

Anticancer Properties

Research indicates that compounds with similar structures to this compound may exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell cycle regulation.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, thereby exerting therapeutic effects.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Interaction : It may interact with cellular receptors, altering signal transduction pathways.
  • Oxidative Stress Modulation : By scavenging free radicals, it could reduce oxidative stress, contributing to its protective effects against inflammation and cancer.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundFuran ring, unsaturated carboxylic acidAnticancer, anti-inflammatory
CurcuminDiketone structureAnti-inflammatory, antioxidant
ResveratrolMultiple hydroxyl groupsAntioxidant, cardioprotective
ChalconesOpen-chain structureAnticancer, antimicrobial

This comparison illustrates how this compound stands out due to its unique combination of functional groups and potential biological activities.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth by approximately 50% at concentrations around 25 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

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